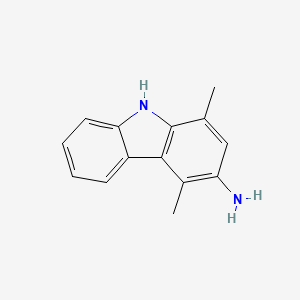![molecular formula C6H14NO4P B14327041 N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine CAS No. 109739-17-5](/img/structure/B14327041.png)
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine is a chemical compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxy group, a phosphoryl group, and a glycine moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine typically involves the reaction of glycine with isopropyl phosphite under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to a phosphine derivative.
Substitution: The glycine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted glycine derivatives.
Scientific Research Applications
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine involves its interaction with specific molecular targets. The hydroxy and phosphoryl groups play a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. This compound can also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[Hydroxy(methyl)phosphoryl]methyl}glycine
- N-{[Hydroxy(ethyl)phosphoryl]methyl}glycine
- N-{[Hydroxy(butan-2-yl)phosphoryl]methyl}glycine
Uniqueness
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
109739-17-5 |
|---|---|
Molecular Formula |
C6H14NO4P |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
2-[[hydroxy(propan-2-yl)phosphoryl]methylamino]acetic acid |
InChI |
InChI=1S/C6H14NO4P/c1-5(2)12(10,11)4-7-3-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
RNQZFQYLRYQJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(CNCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


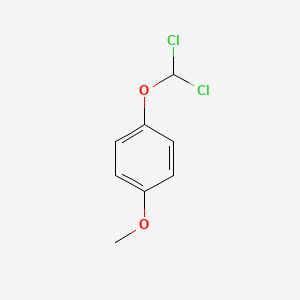
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)

![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
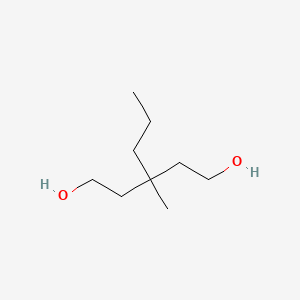


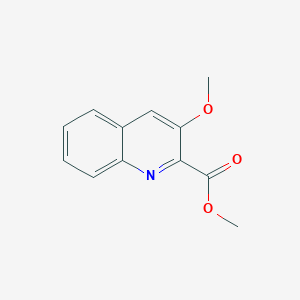
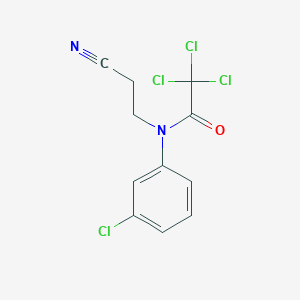
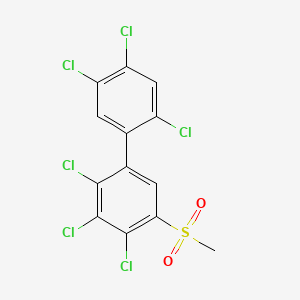
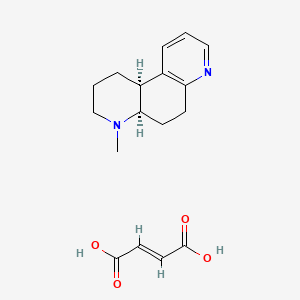
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
